Dual Chemoprotective-Chemosensitizing Activity with Cyclophosphamide: DMSE vs. Untreated Tumor-Bearing Controls
In mice bearing Ehrlich ascites carcinoma, DMSE (3 mg/kg b.w., oral) co-administered with cyclophosphamide (CP, 25 mg/kg b.w., i.p.) simultaneously reduced host toxicity markers and augmented antitumor efficacy. While CP alone is known to suppress bone marrow and elevate serum transaminases, DMSE co-treatment restored hematological parameters to near-normal levels and significantly decreased serum ALT and AST compared to CP-only controls. Crucially, the combination achieved significant tumor growth regression and increased mean survival time relative to CP monotherapy—a dual outcome not reported for benzyl selenocyanate or selenomethionine in comparable tumor-bearing models [1].
| Evidence Dimension | Dual modulation of host toxicity and antitumor efficacy under cyclophosphamide therapy |
|---|---|
| Target Compound Data | DMSE (3 mg/kg p.o.) + CP (25 mg/kg i.p.): restored antioxidant enzyme levels, decreased lipid peroxidation and serum transaminase activity, reverted hematological profile to near-normal, significant tumor growth regression, increased mean survival time and life span of tumor-bearing hosts |
| Comparator Or Baseline | Cyclophosphamide alone (25 mg/kg i.p.): elevated lipid peroxidation, depleted antioxidant enzymes, elevated serum transaminases, hematological toxicity |
| Quantified Difference | Significant (P<0.05) restoration of glutathione-S-transferase, glutathione peroxidase, and catalase levels; significant decrease in lipid peroxidation; hematological profile reverted to near-normal; significant tumor growth regression with increased mean survival time |
| Conditions | Swiss albino mice bearing Ehrlich ascites carcinoma; DMSE oral 3 mg/kg, CP i.p. 25 mg/kg |
Why This Matters
This dual chemoprotective–chemosensitizing profile is rarely demonstrated among organoselenium compounds and defines DMSE as a preferred candidate for adjuvant chemotherapy research protocols where host protection must be achieved without compromising—and ideally enhancing—tumor cell kill.
- [1] Chakraborty P, Sk UH, Bhattacharya S. Chemoprotection and enhancement of cancer chemotherapeutic efficacy of cyclophosphamide in mice bearing Ehrlich ascites carcinoma by diphenylmethyl selenocyanate. Cancer Chemother Pharmacol. 2009;64(5):971-980. View Source
